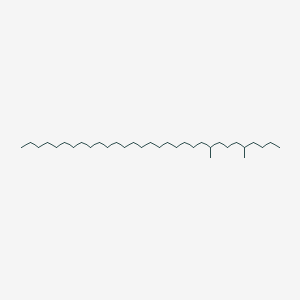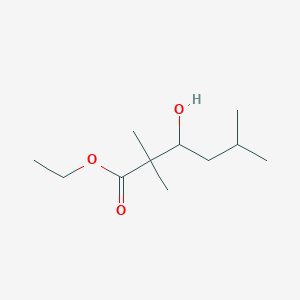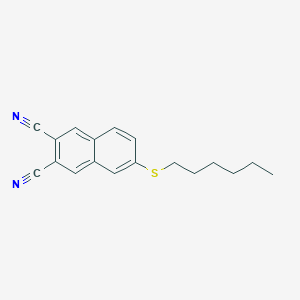![molecular formula C44H38O2 B14286060 4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl CAS No. 135706-01-3](/img/structure/B14286060.png)
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-ethenylphenol with a suitable alkylating agent to form 4-[(4-ethenylphenyl)methoxy]phenyl derivatives. These intermediates are then subjected to further reactions, such as Friedel-Crafts alkylation, to introduce the biphenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The compound’s aromatic rings and ethenyl groups allow it to participate in π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s behavior in various environments, such as in biological systems or electronic devices.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but lacks the ethenyl groups.
4,4’-Dimethylbibenzyl: Contains a biphenyl core but with different substituents.
2,2-Bis(4’-methoxyphenyl)propane: Shares the methoxyphenyl groups but has a different central structure.
Uniqueness
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl is unique due to its combination of ethenyl groups and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
135706-01-3 |
|---|---|
Molecular Formula |
C44H38O2 |
Molecular Weight |
598.8 g/mol |
IUPAC Name |
1-[1,1-bis[4-[(4-ethenylphenyl)methoxy]phenyl]ethyl]-4-phenylbenzene |
InChI |
InChI=1S/C44H38O2/c1-4-33-11-15-35(16-12-33)31-45-42-27-23-40(24-28-42)44(3,39-21-19-38(20-22-39)37-9-7-6-8-10-37)41-25-29-43(30-26-41)46-32-36-17-13-34(5-2)14-18-36/h4-30H,1-2,31-32H2,3H3 |
InChI Key |
VRYOYPYOPNJURD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)OCC4=CC=C(C=C4)C=C)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
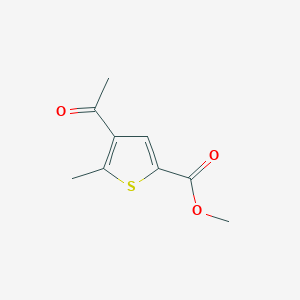
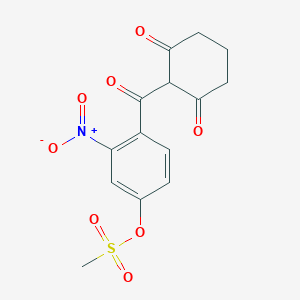
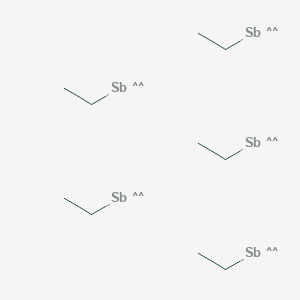
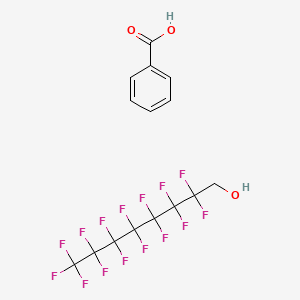


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

